molecular formula C8H9ClO3S B1618118 Anisole, p-[(chloromethyl)sulfonyl]- CAS No. 7205-96-1

Anisole, p-[(chloromethyl)sulfonyl]-

Cat. No. B1618118
CAS RN: 7205-96-1
M. Wt: 220.67 g/mol
InChI Key: YEAQVAIQWMHJFO-UHFFFAOYSA-N
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Description

Anisole , also known as methoxybenzene , is an organic compound with the chemical formula CH₃OC₆H₅ . It exists as a colorless liquid with a fragrance reminiscent of anise seeds. Many of its derivatives are found in both natural and artificial fragrances. Anisole is primarily synthesized and serves as a precursor to other synthetic compounds. Structurally, it is an ether (−O−) with a methyl group (−CH₃) and a phenyl group (−C₆H₅) attached .


Molecular Structure Analysis

Anisole’s molecular structure consists of a benzene ring with a methoxy group (−OCH₃) attached to it. The methoxy group is an ortho/para directing group , influencing electrophilic substitution reactions at these positions. The compound’s mesomeric electron-donating effect enhances nucleophilicity, making it more reactive than benzene .


Physical And Chemical Properties Analysis

  • Solubility : Insoluble in water; soluble in organic solvents

Safety And Hazards

  • Lethal Dose (LD50) : 3700 mg/kg (rat, oral)

Future Directions

: Wikipedia: Anisole : Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation

properties

IUPAC Name

1-(chloromethylsulfonyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-7-2-4-8(5-3-7)13(10,11)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQVAIQWMHJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324009
Record name Anisole, p-[(chloromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisole, p-[(chloromethyl)sulfonyl]-

CAS RN

7205-96-1
Record name Anisole, p-[(chloromethyl)sulfonyl]-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisole, p-[(chloromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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